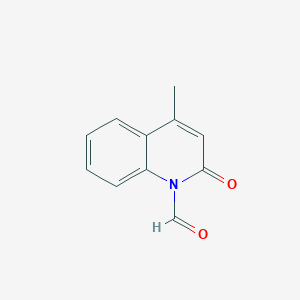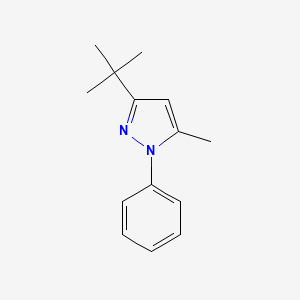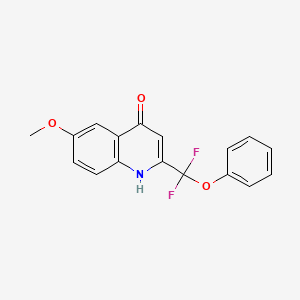
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a difluoromethyl group attached to a phenoxy moiety, along with a methoxy group on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl phenyl sulfone.
Formation of the Phenoxy Moiety: The phenoxy group can be attached via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学的研究の応用
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl bromodifluoroacetate: An ester with a difluoromethyl group, used in the synthesis of other organic compounds.
Difluoromethyl phenyl sulfone: A difluoromethylating agent used in organic synthesis.
Uniqueness
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one is unique due to its combination of a quinoline core with a difluoromethyl and phenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
823829-16-9 |
|---|---|
分子式 |
C17H13F2NO3 |
分子量 |
317.29 g/mol |
IUPAC名 |
2-[difluoro(phenoxy)methyl]-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H13F2NO3/c1-22-12-7-8-14-13(9-12)15(21)10-16(20-14)17(18,19)23-11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21) |
InChIキー |
ONCLVUYWEHPUMD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)C(OC3=CC=CC=C3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


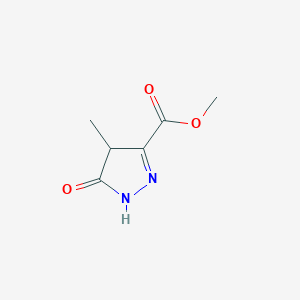

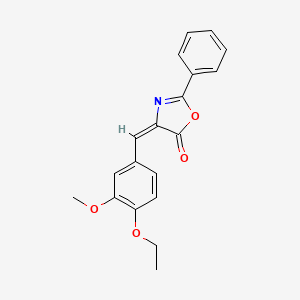
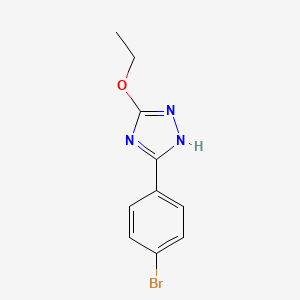
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)
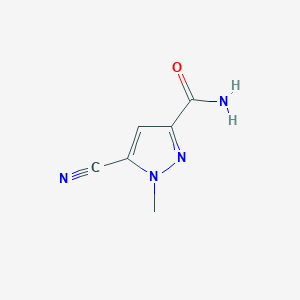
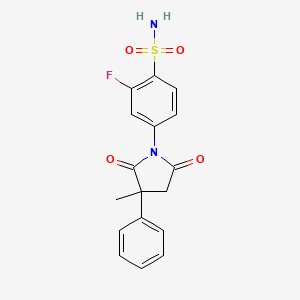

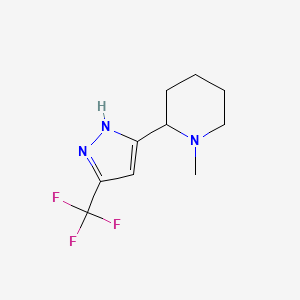

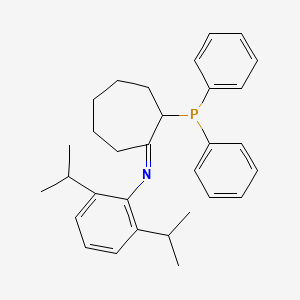
![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
